molecular formula C21H26N4O3 B2896322 1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900264-63-3

1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2896322
CAS RN: 900264-63-3
M. Wt: 382.464
InChI Key: NWSPVRIEKWGIHI-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound is related to a broader class of chemicals that include pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-ones, which have been explored for various synthetic applications. These compounds are synthesized through various methods, including the condensation of 3-methoxycarbonyl-4-piperidones and 2-aminopyridines in polyphosphoric acid, leading to the formation of new ring systems such as dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives (Huber et al., 1987). These synthetic pathways offer a route to a wide range of heterocyclic compounds with potential applications in various fields of chemical research.

Catalytic Applications

Another important application area of these compounds is in catalysis, particularly in the Rh(III)-catalyzed C-H activation and coupling reactions. This process allows for the efficient synthesis of pyrido[1,2-a]pyrimidin-4-ones, using imines formed in situ from 2-aminopyridines and aldehydes, which are then coupled with diazo esters. This method demonstrates the utility of these compounds in constructing complex heterocyclic structures, which can be further functionalized and utilized in various catalytic processes (Hoang et al., 2019).

Antimicrobial Activity

Derivatives of pyrido[1,2-a]pyrimidine, such as those synthesized by condensation reactions involving different arylidenes, have been screened for antimicrobial activity. These studies have shown that pyrido[1,2-a]pyrimidine derivatives possess significant activity against various microbes, highlighting their potential as leads for the development of new antimicrobial agents (Merja et al., 2004).

Corrosion Inhibition

In the field of materials science, pyrimidine derivatives like 7-methoxypyrido[2,3-d]pyrimidin-4-amine have been investigated for their corrosion inhibitive properties on mild steel in acidic media. Such studies are crucial for the development of new corrosion inhibitors that can protect metal surfaces in harsh chemical environments, extending their lifespan and reducing maintenance costs (Yadav et al., 2015).

properties

IUPAC Name

6-(3-methoxypropyl)-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15-8-3-5-10-23(15)21(27)17-14-16-19(24(17)12-7-13-28-2)22-18-9-4-6-11-25(18)20(16)26/h4,6,9,11,14-15H,3,5,7-8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSPVRIEKWGIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

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